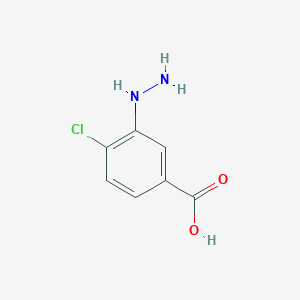
2-(Trifluoromethyl)oxirane
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s known that the compound is a valuable reagent in organic chemistry for the introduction of oxirane rings into larger molecules . These larger molecules can be used for studying ring-opening reactions or synthesizing polymers with specific properties .
Mode of Action
The mode of action of 2-(Trifluoromethyl)oxirane involves its interaction with other chemical entities in a process called lithiation–borylation reactions . This reaction results in the formation of densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . The intermediate boronate complexes undergo a 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity .
Biochemical Pathways
The compound is known to participate in the lithiation–borylation reactions, which could potentially affect various biochemical pathways depending on the context .
Result of Action
The result of the action of this compound is the formation of trifluoromethyl-substituted α-tertiary boronic esters . These esters are densely functionalized and highly versatile, making them useful in various chemical reactions and syntheses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the 1,2-rearrangement of the carbon-based group in the intermediate boronate complexes was only observed in non-polar solvents in the presence of TESOTf . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxirane typically involves the reduction of 3-chloro-1,1,1-trifluoroacetone in the presence of an inert solvent, followed by treatment with a proton source to yield 3-chloro-1,1,1-trifluoro-2-propanol. This intermediate is then cyclized using aqueous alkali to form the desired oxirane . Another method involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid, followed by alkaline treatment to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes, such as the reduction and cyclization of trifluoroacetone derivatives. These methods are designed to minimize the use of hazardous reagents and optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: In the presence of nucleophiles, the oxirane ring opens at the less sterically hindered methylene position, forming α-trifluoromethyl secondary alcohols.
Lithiation-Borylation Reactions: This reaction produces densely functionalized trifluoromethyl-substituted α-tertiary boronic esters.
Common Reagents and Conditions:
Nucleophiles: Used in ring-opening reactions to form secondary alcohols.
Lithium Reagents: Employed in lithiation-borylation reactions to introduce boronic ester groups.
Major Products:
α-Trifluoromethyl Secondary Alcohols: Formed from ring-opening reactions.
Trifluoromethyl-Substituted α-Tertiary Boronic Esters: Resulting from lithiation-borylation reactions.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral pool starting material for the synthesis of trifluoromethyl-containing organic molecules.
Biology: Investigated for its potential in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of agrochemicals, materials science, and catalysis.
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-2,3-epoxypropane
- 3,3,3-Trifluoro-1,2-epoxypropane
- 3,3,3-Trifluoropropylene oxide
Uniqueness: 2-(Trifluoromethyl)oxirane is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds .
Propiedades
IUPAC Name |
2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28086-47-7 | |
| Record name | Oxirane, 2-(trifluoromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28086-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50957318 | |
| Record name | 2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-41-1 | |
| Record name | 2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
